molecular formula C20H22FN3O2S2 B2709285 N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687561-39-3

N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2709285
CAS No.: 687561-39-3
M. Wt: 419.53
InChI Key: FKOKKXOEBFXMLO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 4-fluorophenyl substituent at position 3, and an acetamide group linked via a sulfur atom at position 2. The cyclohexyl moiety on the acetamide distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOKKXOEBFXMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22FN3O2S2C_{21}H_{22}FN_3O_2S_2, with a molecular weight of 431.6 g/mol. Its structure features a cyclohexyl group, a fluorophenyl moiety, and a thieno[3,2-d]pyrimidinyl core. The IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide.

PropertyValue
Molecular FormulaC21H22FN3O2S2
Molecular Weight431.6 g/mol
IUPAC NameN-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
InChI KeyPEOIDAUPJXWBAT-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of cyclohexyl and fluorophenyl groups. Reaction conditions such as temperature and catalysts are optimized to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor through mechanisms such as:

  • Competitive Inhibition : The compound competes with natural substrates for binding to the active site of enzymes.
  • Allosteric Inhibition : It binds to sites other than the active site, inducing conformational changes that reduce enzyme activity.

These interactions suggest potential applications in targeting specific enzymes involved in disease pathways.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For example:

  • Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), HepG2 (liver cancer), and others.
  • Mechanism : The compound's interaction with specific proteins involved in cell cycle regulation and apoptosis pathways enhances its antitumor effects.

Selectivity and Efficacy

In comparative studies with other compounds, this compound demonstrated a selective profile against certain cancer types while exhibiting lower toxicity levels. Its selectivity is attributed to its structural features that favor binding to specific targets over others .

Case Studies

  • Study on Bromodomain Inhibition : A related study highlighted the compound's potential as a bromodomain inhibitor with selective activity against BRD3-BDII over BRD3-BDI. This selectivity could be exploited for developing targeted therapies for leukemia and other malignancies .
  • Synergistic Effects : Another investigation revealed that when combined with FDA-approved drugs, this compound could enhance the antiproliferative effects in leukemia cells, indicating its potential role in combination therapy strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents on the pyrimidine ring, the aryl/alkyl groups on the acetamide, and the heterocyclic system. Below is a detailed comparison:

Structural Modifications and Substituent Effects

N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Core structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (vs. tetrahydrothieno[3,2-d]pyrimidine in the target compound). Substituents: Methyl group at position 3 and a 4-fluorophenyl acetamide.

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Substituents: 4-Chlorophenyl (vs. 4-fluorophenyl) and a trifluoromethylphenyl acetamide. Implications: The electron-withdrawing Cl and CF3 groups may enhance metabolic stability but reduce solubility compared to the cyclohexyl group .

N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Core structure: Thieno[2,3-d]pyrimidine (vs. [3,2-d] isomer). Substituents: Ethyl and dimethyl groups on the pyrimidine, and a 3-chloro-4-fluorophenyl acetamide. Implications: The [2,3-d] isomer and bulky alkyl groups may alter kinase selectivity profiles .

Physicochemical Properties

Compound Substituents (Pyrimidine/Acetamide) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl/cyclohexyl Not reported Not reported ~419.5 (calculated)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 4-methyl/2,3-dichlorophenyl 230–232 80 344.21
Compound 2 () 4,6-distyryl/4-chlorophenyl Not reported 85 ~450 (estimated)

Key Research Findings

  • Bioactivity Trends : Fluorinated aryl groups (e.g., 4-fluorophenyl) are associated with enhanced pharmacokinetic properties due to increased lipophilicity and metabolic resistance .
  • Steric Effects : Cyclohexyl groups on acetamides, as in the target compound, may improve target selectivity by reducing off-target interactions compared to smaller alkyl or aryl substituents .
  • Synthetic Challenges: Isomeric thienopyrimidine cores ([2,3-d] vs. [3,2-d]) require precise regiocontrol during synthesis, as noted in .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis can be optimized using a nucleophilic substitution approach. For example, coupling the thiol-containing thieno[3,2-d]pyrimidinone core with a bromoacetamide derivative under mild conditions (e.g., NMP solvent at 120°C for 16 hours). Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH) yields the product with ~30-80% efficiency, depending on substituent compatibility . Monitoring reaction progress via TLC and quenching with NH4_4Cl improves reproducibility.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • 1H NMR (DMSO-d6_6) to confirm proton environments (e.g., NHCO at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm) .
  • Elemental analysis (C, N, S) to validate stoichiometry (e.g., deviations <0.1% indicate high purity) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+^+ peaks at m/z 344.21) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from residual solvents or incomplete crystallization. Recrystallization from ethanol-dioxane mixtures (1:2) improves purity . Alternative methods like combustion analysis or X-ray crystallography (e.g., mean C–C bond deviation <0.006 Å) provide higher precision .

Q. What strategies are effective for elucidating the biological targets of this compound?

  • Methodological Answer :
  • In vitro assays : Screen against kinase or protease panels to identify inhibition profiles .
  • Molecular docking : Use the compound’s IUPAC structure (e.g., cyclohexyl and fluorophenyl motifs) to predict binding affinities for targets like cyclin-dependent kinases .
  • SAR studies : Modify substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to assess activity changes .

Q. How should experimental designs address low yields in analogous thieno[3,2-d]pyrimidinone syntheses?

  • Methodological Answer : Low yields (~31%) may stem from steric hindrance or poor nucleophilicity. Optimize by:
  • Temperature modulation : Increase to 150°C for faster kinetics .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiol-acetamide coupling .
  • DoE (Design of Experiments) : Apply statistical models to identify critical factors (e.g., solvent polarity, reaction time) .

Q. What analytical techniques are recommended for confirming regioselectivity in thioacetamide formation?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate sulfur-linked protons (δ 4.12 ppm for SCH2_2) to adjacent carbons .
  • X-ray crystallography : Resolve bond angles (e.g., C–S–C ~105°) to confirm substitution patterns .
  • HPLC-MS : Monitor intermediates to rule out side products like disulfides .

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